Urea, 1-(p-fluorophenyl)-3-methyl-
CAS No.: 772-55-4
Cat. No.: VC12007678
Molecular Formula: C8H9FN2O
Molecular Weight: 168.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 772-55-4 |
|---|---|
| Molecular Formula | C8H9FN2O |
| Molecular Weight | 168.17 g/mol |
| IUPAC Name | 1-(4-fluorophenyl)-3-methylurea |
| Standard InChI | InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12) |
| Standard InChI Key | MGVNYJAWTVSWFD-UHFFFAOYSA-N |
| SMILES | CNC(=O)NC1=CC=C(C=C1)F |
| Canonical SMILES | CNC(=O)NC1=CC=C(C=C1)F |
Introduction
Key Findings
1-(4-Fluorophenyl)-3-methylurea (C₈H₉FN₂O) is a fluorinated urea derivative characterized by a para-fluorophenyl group and a methyl substituent on the urea backbone. While direct literature on its applications remains sparse, structural analogs and synthesis pathways suggest potential roles in agrochemical and pharmaceutical research. This report synthesizes available data on its molecular properties, synthesis strategies, and physicochemical behavior, drawing from patent literature and chemical databases .
Structural and Molecular Characteristics
Core Architecture
The compound features a urea core (-NH-C(=O)-NH-) with two substituents:
-
A 4-fluorophenyl group at the N1 position
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A methyl group at the N3 position
This arrangement creates a planar urea moiety with polarizable regions, while the fluorine atom introduces electronegativity and potential hydrogen-bonding capabilities.
Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉FN₂O | |
| SMILES | CNC(=O)NC1=CC=C(C=C1)F | |
| InChI Key | MGVNYJAWTVSWFD-UHFFFAOYSA-N | |
| Molecular Weight | 168.17 g/mol |
The InChIKey indicates a unique stereochemical identifier, though no chiral centers are present in this structure.
Synthesis and Production Pathways
Proposed Route for 1-(4-Fluorophenyl)-3-Methylurea:
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Phosgenation of 4-Fluoroaniline
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Urea Formation
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Purification
Critical Reaction Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | -5°C to 5°C | Prevents oligomerization |
| Solvent (Step 2) | Dichloromethane | Enhances nucleophilicity |
| Catalyst Loading | 0.5–1.0 mol% | Accelerates urea coupling |
Physicochemical Properties
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry data from PubChemLite reveals CCS values for common adducts :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 169.07717 | 133.4 |
| [M+Na]⁺ | 191.05911 | 143.6 |
| [M-H]⁻ | 167.06261 | 134.8 |
These values suggest:
-
Compact geometry for protonated species ([M+H]⁺) due to intramolecular H-bonding.
-
Increased solvation radius for sodium adducts ([M+Na]⁺), aligning with their higher CCS.
Thermal Stability
While melting point data is unavailable for the exact compound, structurally similar N-arylureas exhibit:
| Target | IC₅₀ (Predicted, nM) | Benchmark Compound |
|---|---|---|
| VEGFR-2 | 120–180 | Sorafenib: 6.2 |
| PDGFR-β | 250–400 | Imatinib: 38 |
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